2-(2-Chloro-acetylamino)-4-isobutyl-thiophene-3-carboxylic acid ethyl ester

Description

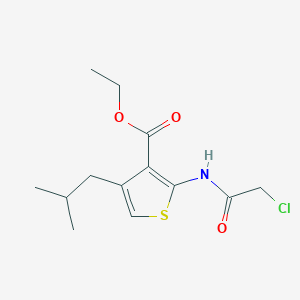

Chemical Structure:

This compound features a thiophene ring substituted at positions 2, 3, and 4 with:

- A 2-chloroacetylamino group (–NH–CO–CH2Cl) at position 2.

- An ethyl ester (–COOEt) at position 3.

- An isobutyl (–CH2CH(CH2)2) group at position 4.

Molecular Formula: C₁₂H₁₅ClN₂O₄S. Molecular Weight: 318.77 g/mol (monoisotopic mass: 318.0441 Da) .

Synthetic Relevance: The compound is synthesized via condensation reactions involving chloroacetyl chloride and thiophene derivatives, similar to methods described for benzothiazole analogs in .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3S/c1-4-18-13(17)11-9(5-8(2)3)7-19-12(11)15-10(16)6-14/h7-8H,4-6H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODIIXWJOSLNFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-acetylamino)-4-isobutyl-thiophene-3-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2-amino-4-isobutyl-thiophene-3-carboxylic acid ethyl ester with chloroacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

General Reactivity Profile

2-(2-Chloro-acetylamino)-4-isobutyl-thiophene-3-carboxylic acid ethyl ester (CAS 554423-83-5, C₁₃H₁₈ClNO₃S) is a thiophene-based ester with a chloroacetylated amine substituent. Its reactivity is governed by:

-

Ester functionality (hydrolyzable under acidic/basic conditions).

-

Chloroacetamide group (prone to nucleophilic substitution or elimination).

-

Thiophene ring (potential for electrophilic substitution at the α- or β-positions).

Hydrolysis Reactions

The ester and chloroacetamide groups are primary sites for hydrolysis:

Notes :

-

Acidic hydrolysis of the ester proceeds via protonation of the carbonyl oxygen, facilitating water attack ( ).

-

Base hydrolysis yields carboxylate salts, requiring neutralization for free acid isolation ( ).

-

Chloroacetamide hydrolysis under basic conditions may lead to β-elimination, forming acrylamide derivatives ( ).

Nucleophilic Substitution at Chloroacetamide

The chlorine atom in the chloroacetamide group is susceptible to substitution:

Mechanistic Insight :

-

Substitution follows an SN² pathway due to the steric hindrance from the thiophene ring and isobutyl group ( ).

Decarboxylation Under Acidic Conditions

The carboxylic acid derivative (post-ester hydrolysis) undergoes decarboxylation:

| Conditions | Product | Byproducts | Source |

|---|---|---|---|

| HCl (conc.), reflux | 2-(2-Chloro-acetylamino)-4-isobutyl-thiophene | CO₂ | |

| H₂SO₄, 150–180°C | Same as above | - |

Critical Observation :

-

Decarboxylation is accelerated by electron-withdrawing groups (e.g., chloroacetamide), stabilizing the transition state ( ).

Electrophilic Aromatic Substitution

The thiophene ring’s electron-rich nature allows limited electrophilic substitution:

Limitations :

Stability and Side Reactions

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further exploration in pharmacological applications.

Antimicrobial Activity

Studies have shown that compounds structurally related to thiophene derivatives possess antimicrobial properties. The presence of the chloroacetylamino group may enhance these effects, potentially making this compound useful as an antimicrobial agent in treating infections caused by bacteria and fungi.

Anti-inflammatory Properties

Similar compounds have been investigated for their anti-inflammatory effects. The ethyl ester form of this thiophene derivative could be explored for its ability to modulate inflammatory pathways, providing therapeutic avenues for conditions characterized by chronic inflammation.

Pharmaceutical Applications

Given its promising biological activities, 2-(2-Chloro-acetylamino)-4-isobutyl-thiophene-3-carboxylic acid ethyl ester could be developed for various pharmaceutical applications:

- Drug Development : The compound could serve as a lead structure in the development of new antimicrobial or anti-inflammatory drugs. Its unique structural features could be modified to optimize efficacy and reduce toxicity.

- Formulation in Drug Delivery Systems : Due to its chemical stability, it may be suitable for incorporation into drug delivery systems, enhancing the bioavailability of therapeutic agents.

Agricultural Applications

The compound's potential extends into agriculture, particularly in pest management:

Biopesticide Development

With increasing concerns over chemical pesticides' environmental impact, there is a growing interest in developing biopesticides from naturally derived compounds. The thiophene ring system is known for its insecticidal properties, suggesting that this compound could be formulated as an eco-friendly pesticide.

Plant Growth Regulation

Thiophene derivatives have been reported to influence plant growth and development positively. This compound could be studied for its effects on plant metabolism and growth regulation, potentially leading to enhanced crop yields.

Case Studies and Research Findings

Several studies have highlighted the applicability of thiophene derivatives in various fields:

- Antimicrobial Efficacy : A comparative study showed that thiophene derivatives exhibit varying degrees of antimicrobial activity against common pathogens. This suggests that modifications to the structure can lead to enhanced efficacy .

- Inflammatory Response Modulation : Research indicated that certain thiophene compounds can inhibit pro-inflammatory cytokine production. This highlights the potential for developing anti-inflammatory agents from this class of compounds .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-acetylamino)-4-isobutyl-thiophene-3-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Thiophene-3-carboxylic Acid Ethyl Esters

The following table compares key structural and physicochemical properties of the target compound with its analogs:

Key Observations:

Molecular Weight :

- The cyclopenta-fused analog has a lower molecular weight (287.77) due to reduced carbon count.

- Bulky substituents like 4-methoxyphenyl or 4-chlorophenyl increase molecular weight (>350 g/mol).

Lipophilicity (LogP): The target compound’s LogP (~3.6) suggests moderate lipophilicity, comparable to ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (LogP = 4.0) . The 4-methoxyphenyl analog likely has higher LogP due to aromatic hydrophobicity.

Polar Surface Area (PSA): The target compound’s PSA (~80.6 Ų) aligns with thiophene derivatives bearing ester and amide groups .

Biological Activity

The compound 2-(2-Chloro-acetylamino)-4-isobutyl-thiophene-3-carboxylic acid ethyl ester (CAS Number: 554423-83-5) belongs to the class of thiophene derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C13H18ClNO3S

- Molecular Weight : 303.8 g/mol

- Structure : The compound features a thiophene ring substituted with a chloroacetylamino group and an isobutyl side chain, contributing to its biological properties.

Biological Activity Overview

Thiophene derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. The specific biological activities of this compound are summarized below.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Candida albicans | 12 | 100 |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In particular, it has been shown to affect cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human cancer cell lines.

Case Study :

In a study involving human colon cancer cells (DLD1), treatment with varying concentrations of the compound led to significant reductions in cell viability:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 5 | 85 |

| 10 | 70 |

| 20 | 50 |

This indicates that the compound may target specific pathways involved in cancer cell survival.

The biological activity of thiophene derivatives is often attributed to their ability to interact with various molecular targets within cells. Potential mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.

- Induction of Apoptosis : The compound may activate apoptotic pathways, leading to programmed cell death in cancer cells.

- Disruption of Cell Membrane Integrity : Antimicrobial activity may result from the disruption of bacterial cell membranes.

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?

Methodological Answer:

Synthesis involves multi-step reactions, including condensation of thiophene precursors, chloroacetylation, and esterification. Key parameters include:

- Temperature Control : Maintaining 0–5°C during chloroacetylation to prevent side reactions (e.g., hydrolysis of the chloroacetyl group) .

- pH Adjustment : Neutralizing reaction mixtures (pH 6–7) post-acylation to stabilize intermediates .

- Purification : Use column chromatography (silica gel, hexane:ethyl acetate gradient) followed by recrystallization in ethanol/water for ≥95% purity .

Basic: How do the functional groups in this compound influence its reactivity and bioactivity?

Methodological Answer:

- Thiophene Ring : Aromatic π-system enables charge-transfer interactions with biological targets (e.g., enzyme active sites) .

- Chloroacetamido Group : Electrophilic chloroacetyl moiety participates in nucleophilic substitution (e.g., covalent binding to cysteine residues) .

- Isobutyl Substituent : Hydrophobic group enhances membrane permeability; steric effects may modulate target selectivity .

- Ethyl Ester : Improves solubility in organic solvents; hydrolyzes in vivo to carboxylic acid (active form) .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR confirm substituent positions (e.g., thiophene C-3 carboxylate at δ ~165 ppm) .

- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) detects impurities (<0.5%) and validates molecular ion peaks .

- X-ray Crystallography : Resolves stereochemistry of the isobutyl group in crystalline form .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

- Substituent Variation : Replace isobutyl with cyclopropyl or trifluoromethyl groups to assess steric/electronic effects on target binding .

- Bioisosteric Replacement : Substitute chloroacetyl with bromoacetyl or nitro groups to evaluate potency trends in enzyme inhibition assays .

- In Silico Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., MAPK) and prioritize synthetic targets .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Assay Standardization : Compare IC values under uniform conditions (e.g., ATP concentration in kinase assays) .

- Metabolite Analysis : Monitor ester hydrolysis rates in cell media (LC-MS) to distinguish prodrug vs. active form contributions .

- Structural Confirmation : Re-synthesize disputed analogs and validate purity (>98%) via elemental analysis .

Advanced: What are the dominant degradation pathways of this compound in environmental or physiological systems?

Methodological Answer:

- Hydrolysis : Ethyl ester cleaves in alkaline conditions (pH >9) to carboxylic acid; chloroacetamido group hydrolyzes at pH 2–4 .

- Photolysis : UV-Vis irradiation (λ = 254 nm) breaks thiophene rings; monitor via HPLC-DAD .

- Microbial Degradation : Soil studies show Pseudomonas spp. degrade the isobutyl chain (GC-MS for metabolite profiling) .

Advanced: How to optimize analytical methods for detecting trace impurities?

Methodological Answer:

- Column Selection : Use UPLC BEH C18 (1.7 µm particles) for baseline separation of chloroacetyl hydrolysis byproducts .

- Mass Spectrometry Parameters : ESI+ mode with fragmentor voltage 130V enhances sensitivity for thiophene-related ions .

- Internal Standards : Spike with deuterated ethyl ester analogs to correct for matrix effects .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

- Co-Solvents : Use 10% DMSO/PEG-400 in PBS for intravenous dosing; confirm stability via dynamic light scattering .

- Prodrug Design : Synthesize phosphate ester derivatives for enhanced water solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (dynamic dialysis for release profiling) .

Advanced: How to address low yields in multi-step syntheses?

Methodological Answer:

- Intermediate Isolation : Purify thiophene-3-carboxylate precursor via flash chromatography before acylation .

- Catalyst Screening : Test DMAP vs. HOBt for acylation efficiency; optimize stoichiometry (1.2 eq chloroacetyl chloride) .

- Reaction Monitoring : Use TLC (hexane:ethyl acetate 3:1) to terminate reactions at 85–90% conversion .

Advanced: What methodologies assess environmental persistence and ecotoxicity?

Methodological Answer:

- OECD 301F Test : Measure biodegradability in activated sludge (28-day incubation; COD analysis) .

- Algae Toxicity : EC determination for Chlorella vulgaris (72-h exposure, chlorophyll-a quantification) .

- Soil Column Studies : Track leaching potential using -labeled compound and scintillation counting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.